molecular formula C26H26N4O2S B2938442 3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE CAS No. 877818-80-9

3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE

Cat. No.: B2938442
CAS No.: 877818-80-9
M. Wt: 458.58
InChI Key: MBQWGXJUBVNSAR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This multifunctional molecule features a 1,2,4-triazole ring system, a scaffold widely recognized in the development of compounds with diverse biological activities . The structure also incorporates a propanamide linker with a phenethyl group, a motif present in various pharmacologically active agents . The presence of sulfur within the structure may contribute to molecular interactions with biological targets. Researchers can explore this compound as a potential precursor or intermediate in the synthesis of more complex molecules, or as a candidate for in vitro screening against various enzymatic or cellular assays. Its structural complexity makes it a valuable subject for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific research pathways. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-32-22-14-12-20(13-15-22)23(18-24(31)27-17-16-19-8-4-2-5-9-19)33-26-28-25(29-30-26)21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H,27,31)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQWGXJUBVNSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCCC2=CC=CC=C2)SC3=NNC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with a suitable nucleophile.

    Introduction of the Phenylethyl Group: This can be done through alkylation reactions using phenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for efficient production. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized by comparing it to three analogs from the evidence (–5). Key differences in substituents, electronic properties, and hypothesized pharmacological effects are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Hypothesized Properties
Target Compound Not provided 4-Methoxyphenyl, 5-phenyl-1,2,4-triazole (sulfanyl-linked), phenethyl amine Enhanced metabolic stability (triazole), lipophilicity (aromatic groups), binding versatility (sulfanyl)
N-[(4-METHOXYMETHYL)-4-PIPERIDINYL]-N-PHENYLPROPANAMIDE () C16H24N2O2 Piperidinyl, methoxymethyl, phenyl Potential CNS activity (piperidine), moderate solubility (methoxymethyl)
3-(5-(4-BROMOPHENYL)-2-FURYL)-N-(2-(4-METHOXYPHENYL)ETHYL)PROPANAMIDE () C22H22BrNO3 Bromophenyl-furyl, 4-methoxyphenethyl Halogen bonding (bromine), reduced aromaticity (furyl vs. triazole), higher molecular weight
S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE () C17H14F4N2O5 Fluorophenoxy, nitro, trifluoromethyl, hydroxyl-methyl Electron-withdrawing effects (F, NO2), stereochemical complexity (hydroxy-methyl), bioavailability challenges

Key Structural and Functional Insights:

Triazole vs. Heterocyclic Moieties: The target compound’s 1,2,4-triazole ring (vs. The sulfanyl linker in the target compound could enhance flexibility and redox sensitivity compared to ether or amine linkers in analogs .

Aromatic Substitutents: The 4-methoxyphenyl group (common in –5) likely improves lipophilicity and membrane permeability.

Side Chain Variations :

  • The phenethyl amine side chain in the target compound (vs. methoxymethyl-piperidine in ) may influence receptor selectivity, particularly for targets requiring extended hydrophobic interactions .

Biological Activity

The compound 3-(4-Methoxyphenyl)-3-[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O3SC_{24}H_{25}N_3O_3S, with a molecular weight of 431.55 g/mol. The structure features a triazole ring, which is known for its biological activity in various pharmacological applications.

PropertyValue
Molecular FormulaC24H25N3O3S
Molecular Weight431.55 g/mol
IUPAC NameThis compound
PurityTypically >95%

The biological activity of this compound can be attributed to its structural components:

  • Triazole Moiety : The triazole ring has been associated with various pharmacological effects, including antifungal and anticancer properties.
  • Sulfanyl Group : Sulfur-containing compounds often exhibit antioxidant properties and can influence cellular signaling pathways.
  • Phenylethylamine Structure : This part of the molecule may contribute to neuroprotective effects and modulation of neurotransmitter systems.

Antioxidant Activity

Research indicates that derivatives containing similar structures exhibit significant antioxidant activity. For instance, compounds with triazole and phenolic groups have demonstrated the ability to scavenge free radicals effectively, as shown by studies utilizing the DPPH radical scavenging method .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The hybridization approach in drug design has been effective in creating compounds with enhanced potency against cancer cell lines. For example, derivatives of similar triazole-based compounds have shown promising results in inhibiting tumor growth in vitro .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that the compound does not exhibit significant cytotoxic effects at lower concentrations (e.g., 10 μM to 50 μM), indicating a potentially favorable therapeutic index .

Case Studies

  • Inhibition of T3SS : A study screened similar compounds for their ability to inhibit type III secretion system (T3SS) activity in pathogenic bacteria. The tested compounds showed concentration-dependent inhibition, suggesting that modifications in the structure could enhance antibacterial properties .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects against oxidative stress-induced neuronal damage, indicating a potential application in neurodegenerative diseases .

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